![molecular formula C9H8N2O6 B14852232 [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)
[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxycarbonyl group, a nitro group, and an acetic acid moiety attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloropyridine to introduce the nitro group at the 4-position. This is followed by the introduction of the methoxycarbonyl group through esterification. Finally, the acetic acid moiety is introduced via a substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form corresponding amines, which can further participate in various organic transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its functional groups allow for the creation of materials with tailored characteristics.
Mecanismo De Acción
The mechanism of action of [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid depends on its specific application. In chemical reactions, its functional groups participate in various transformations, such as nucleophilic substitution or reduction. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
- [6-(Methoxycarbonyl)-4-nitropyridin-3-YL]acetic acid
- [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]propionic acid
- [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]butyric acid
Uniqueness: [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxycarbonyl, nitro, and acetic acid moieties allow for diverse chemical transformations and make it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H8N2O6 |
|---|---|
Peso molecular |
240.17 g/mol |
Nombre IUPAC |
2-(6-methoxycarbonyl-4-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O6/c1-17-9(14)7-4-6(11(15)16)2-5(10-7)3-8(12)13/h2,4H,3H2,1H3,(H,12,13) |
Clave InChI |
NUOJKMNGORUBHX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=N1)CC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



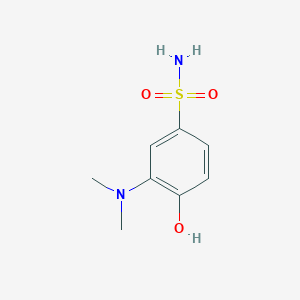
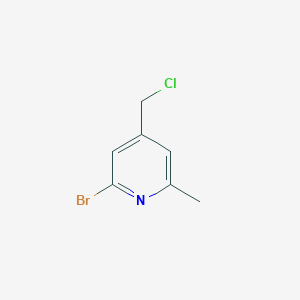
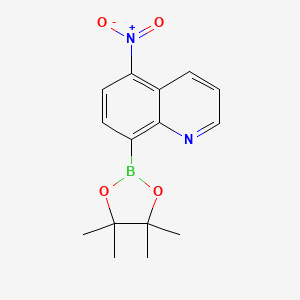

![2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14852181.png)
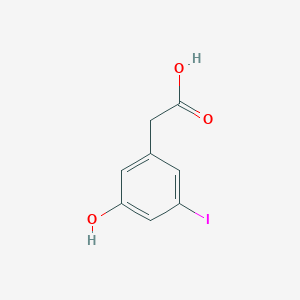
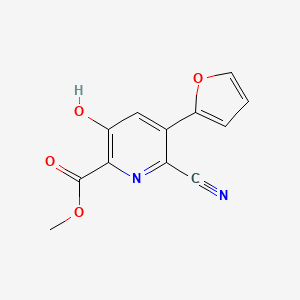
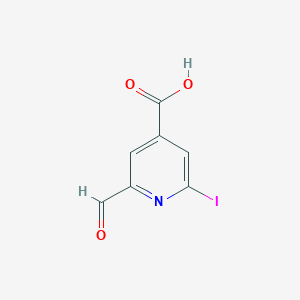
![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)
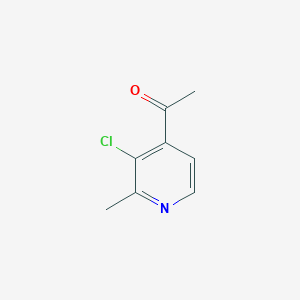
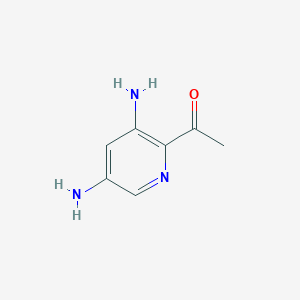
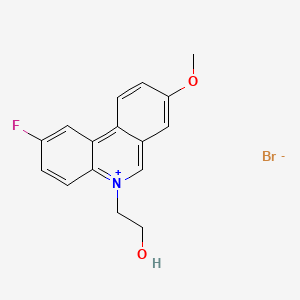
![(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)
